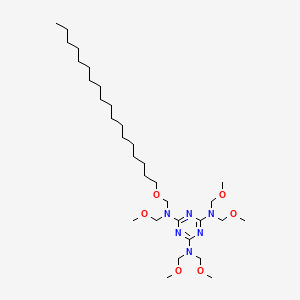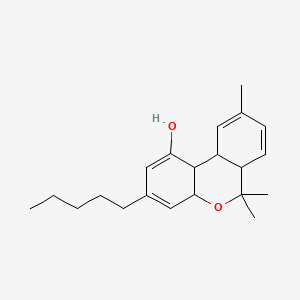
7-Amino-2(3H)-benzothiazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-2(3H)-benzothiazolone is a heterocyclic compound that features a benzothiazolone core with an amino group at the 7th position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2(3H)-benzothiazolone typically involves the cyclization of o-aminothiophenol with carbonyl compounds. One common method includes the reaction of o-aminothiophenol with urea under acidic conditions to form the benzothiazolone ring. Another approach involves the use of thiourea and chloroacetic acid, followed by cyclization to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions: 7-Amino-2(3H)-benzothiazolone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitrobenzothiazolone derivatives.
Reduction: Aminobenzothiazolone derivatives.
Substitution: Halogenated benzothiazolone derivatives.
科学的研究の応用
7-Amino-2(3H)-benzothiazolone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a precursor for various industrial chemicals.
作用機序
The mechanism of action of 7-Amino-2(3H)-benzothiazolone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Thiazolo[3,2-a]pyrimidine: Known for its antifungal and antioxidant activities.
Pyrimido[5,4-d]thiazolo[3,2-a]pyrimidine: Exhibits significant biological activities, including anticancer properties.
Coumarin Derivatives: Known for their antimicrobial and anti-inflammatory properties.
Uniqueness: 7-Amino-2(3H)-benzothiazolone stands out due to its unique benzothiazolone core structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
特性
分子式 |
C7H6N2OS |
|---|---|
分子量 |
166.20 g/mol |
IUPAC名 |
7-amino-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H6N2OS/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,8H2,(H,9,10) |
InChIキー |
KIYIRYVCBDHHKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


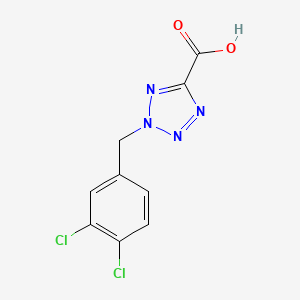


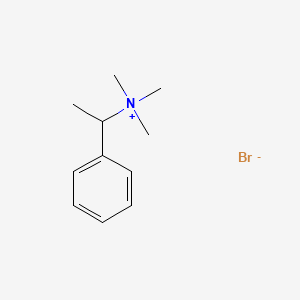
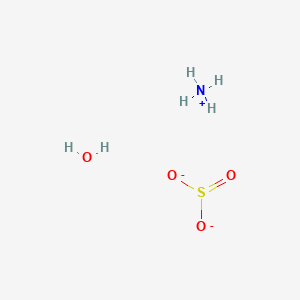
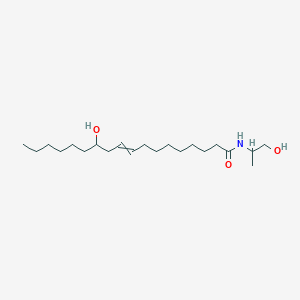
![3,4,4a,10b-tetrahydro-2,2-dimethyl-2H-Naphtho[1,2-b]pyran-5,6-dione](/img/structure/B13745396.png)
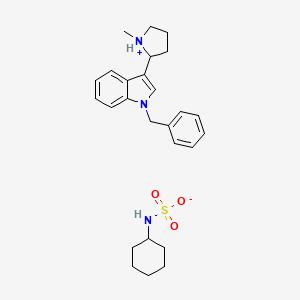
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
![ethyl 4-[[2,4-diamino-6-[5-[2-chloroethyl(ethyl)amino]pentylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13745404.png)


